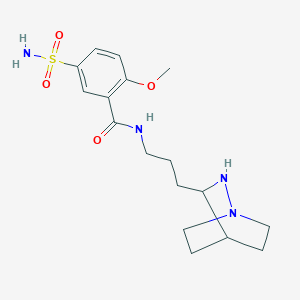
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts as a competitive inhibitor of VMAT2, binding to the active site of the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters, leading to increased synaptic transmission.
生化学的および生理学的効果
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. This has been associated with improvements in mood, cognition, and motor function. N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has also been shown to have neuroprotective effects, protecting against oxidative stress and neurotoxicity.
実験室実験の利点と制限
One of the main advantages of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for lab experiments is its potency and selectivity as a VMAT2 inhibitor. This allows for precise manipulation of monoamine neurotransmitter levels in the brain, which can be useful for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is its relatively short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are a number of future directions for research on N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide. One area of interest is in the development of new VMAT2 inhibitors with improved pharmacokinetic properties, such as longer half-life and better brain penetration. Another area of research is in the use of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a tool for studying the role of monoamine neurotransmitters in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Finally, there is interest in exploring the potential therapeutic applications of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for these disorders, either alone or in combination with other drugs.
合成法
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be synthesized through a multi-step process involving the reaction of 5-sulfamoyl-2-methoxybenzoic acid with propionyl chloride, followed by the reaction of the resulting intermediate with 1,2-diazabicyclo[2.2.2]octane and 3-bromopropylamine. The final product is obtained through purification and crystallization.
科学的研究の応用
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles.
特性
CAS番号 |
100243-27-4 |
|---|---|
製品名 |
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide |
分子式 |
C17H26N4O4S |
分子量 |
382.5 g/mol |
IUPAC名 |
N-[3-(1,2-diazabicyclo[2.2.2]octan-3-yl)propyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C17H26N4O4S/c1-25-16-5-4-13(26(18,23)24)11-14(16)17(22)19-8-2-3-15-12-6-9-21(20-15)10-7-12/h4-5,11-12,15,20H,2-3,6-10H2,1H3,(H,19,22)(H2,18,23,24) |
InChIキー |
RYVUSCLBWGINKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
同義語 |
N-[3-[1,2-Diazabicyclo[2.2.2]octan-3-yl]propyl]-2-methoxy-5-sulfamoylbenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



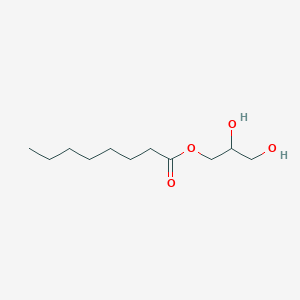
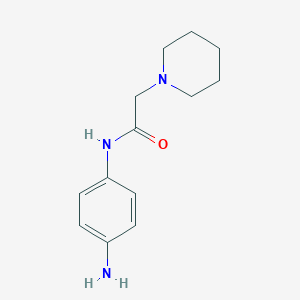
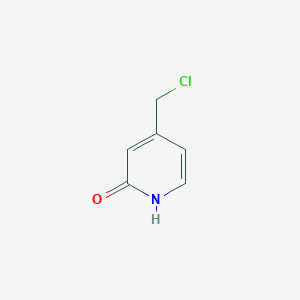
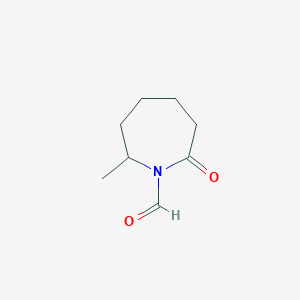
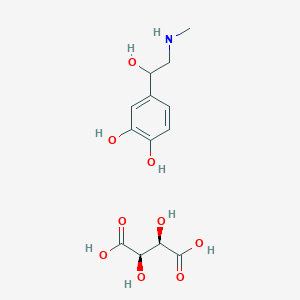
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
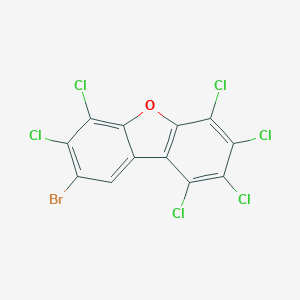
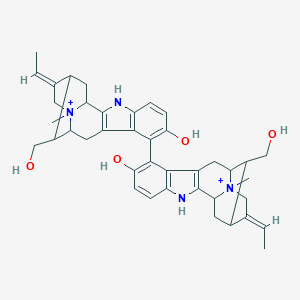
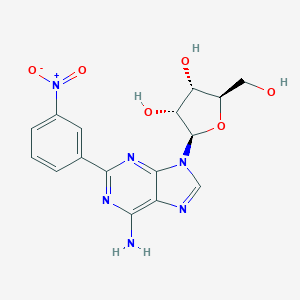
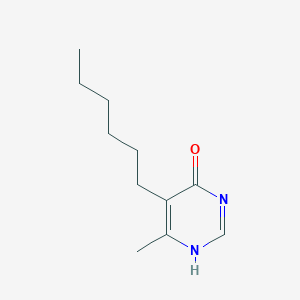
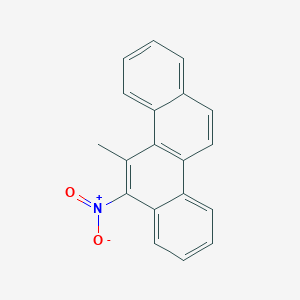
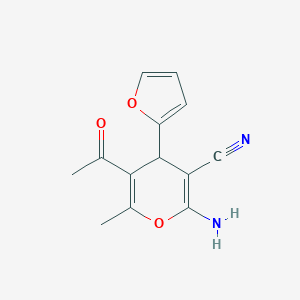
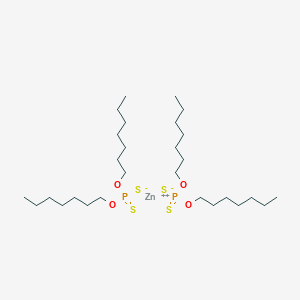
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)